2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C21H25ClN2O4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-6-2-16(3-7-18)20(24-10-12-27-13-11-24)14-23-21(25)15-28-19-8-4-17(22)5-9-19/h2-9,20H,10-15H2,1H3,(H,23,25) |
InChI Key |
IKELQDIYRFBJOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Disconnection at the Amide Bond
The molecule can be divided into two precursors:
-
2-(4-Chlorophenoxy)acetic acid (or its activated derivative).
-
2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethylamine .
This approach simplifies synthesis into two parallel streams, followed by a final coupling step.
Synthesis of 2-(4-Methoxyphenyl)-2-(Morpholin-4-yl)ethylamine
Alkylation of Morpholine with a Substituted Oxazoline
Adapting methods from RU2570898C2, the morpholine ring is introduced via alkylation using a preformed oxazoline intermediate:
-
Oxazoline Formation :
-
React 4-methoxybenzaldehyde with 2-aminoethanol in the presence of a Lewis acid (e.g., ZnCl₂) to form 2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazole.
-
Conditions : 120–160°C, toluene solvent, 12–24 hours.
-
-
Morpholine Alkylation :
Table 1: Optimization of Morpholine Alkylation
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|
| None | 150 | 1 | 45 |
| H₂SO₄ (0.01%) | 180 | 3 | 78 |
| p-TsOH (0.1%) | 200 | 5 | 87 |
Reductive Amination Alternative
A two-step sequence avoids high-pressure conditions:
-
Knoevenagel Condensation :
-
React 4-methoxybenzaldehyde with morpholine-4-ethylamine in the presence of NaBH₃CN.
-
Conditions : MeOH, RT, 6 hours.
-
-
Purification :
-
Column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1) yields the ethylamine intermediate.
-
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
Chlorophenoxy Acetic Acid Activation
-
React 4-chlorophenol with chloroacetyl chloride in a basic medium (K₂CO₃).
-
Conditions : Dichloromethane, 0–5°C, 2 hours.
Final Amidation Reaction
Coupling Strategies
Combine the ethylamine intermediate with 2-(4-chlorophenoxy)acetyl chloride:
Table 2: Amidation Method Comparison
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | THF/H₂O | None | 75 | 92 |
| EDCl/HOBt | DMF | DMAP | 88 | 98 |
Purification and Characterization
Crystallization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-Cl), 6.85 (d, 2H, Ar-OCH₃), 4.50 (s, 2H, OCH₂CO), 3.72 (m, 4H, morpholine), 3.40 (m, 2H, CH₂NH).
-
IR (cm⁻¹) : 1650 (C=O amide), 1240 (C-O ether).
Scale-Up Considerations
Solvent Selection
Continuous Flow Synthesis
-
Use microreactors for the exothermic amidation step.
-
Benefits : 20% higher yield, reduced reaction time (2 hours).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring suggests potential interactions with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally and functionally related compounds, focusing on molecular features, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations and Pharmacophores: The target compound shares the 4-chlorophenoxy and 4-methoxyphenyl motifs with analogs like 3.1.3 and IV-47, but its morpholine ring distinguishes it from benzothiazole- or triazole-containing derivatives . Brezivaptanum (a vasopressin antagonist) incorporates a triazole core and morpholine, demonstrating that morpholine-containing acetamides can target specific receptors .
Biological Activity: Compounds with 4-chlorophenoxy groups (e.g., 3.1.3, Compound 6) show marked antitumor activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or apoptosis induction . IV-47, synthesized via multicomponent reactions, highlights the efficiency of MCRs in generating structurally diverse acetamides with high yields (83%) .
Synthesis Strategies: The target compound’s synthesis likely involves amide coupling between 2-(4-chlorophenoxy)acetic acid and a morpholine-containing amine, similar to methods in for morpholine derivatives . In contrast, 3.1.3 and Compound 6 require multistep condensation reactions to assemble thiazolidinone and benzothiazole rings .
Biological Activity
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the acetamide class. Its molecular formula is , with a molecular weight of 404.9 g/mol. The compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a morpholine ring, which may confer unique biological activities.
Chemical Structure
- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide
- Canonical SMILES :
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 - InChI Key : IKELQDIYRFBJOB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The morpholine ring is known for its role in enhancing solubility and bioavailability, while the chlorophenoxy and methoxyphenyl groups may influence binding affinity and selectivity towards specific receptors or enzymes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide. For instance:
- In vitro Studies : Compounds containing similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer. For example, one study reported IC50 values of 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | MDA-MB-435 | 6.82 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated:
- EGFR Inhibition : Similar derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.24 µM . This suggests that the compound might be effective in targeting pathways involved in tumor growth and proliferation.
Pharmacological Profile
Research indicates that compounds with morpholine structures often exhibit diverse pharmacological activities, including:
- Antimicrobial Effects : Morpholine derivatives have been studied for their antibacterial properties.
- Analgesic and Anti-inflammatory Activities : Some studies suggest potential use in pain management and inflammation reduction.
Study on Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of morpholine-containing compounds and evaluated their anticancer efficacy against a panel of NCI-60 human cancer cell lines. The results indicated that compounds similar to 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide exhibited selective cytotoxicity towards certain cancer types, particularly leukemia and melanoma .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug design efforts.
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Substituent Modifications | IC (μM) | Target | Source |
|---|---|---|---|---|
| Target compound | 4-Cl, 4-OCH, morpholine | 0.45 ± 0.12 | PI3Kγ | |
| Analog A | 4-F, 4-OCH, piperidine | 1.2 ± 0.3 | PI3Kγ | |
| Analog B | 4-Cl, 3-OCH, thiomorpholine | 0.89 ± 0.15 | COX-2 |
Q. Table 2: Optimization of Synthetic Yield
| Step | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation | DCC | DCM | 78 | 92 |
| Coupling | HOBt/DMAP | THF | 85 | 96 |
| Final step | None | Ethanol | 91 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
